N1-(3,5-dichloropyridin-2-yl)propane-1,3-diamine
Description
N1-(3,5-Dichloropyridin-2-yl)propane-1,3-diamine is a diamine derivative featuring a propane-1,3-diamine backbone substituted at the N1 position with a 3,5-dichloropyridin-2-yl group. The dichloropyridine moiety introduces electron-withdrawing chlorine atoms at the 3- and 5-positions of the pyridine ring, which may enhance lipophilicity and influence binding interactions with biological targets.
Properties
IUPAC Name |
N'-(3,5-dichloropyridin-2-yl)propane-1,3-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11Cl2N3/c9-6-4-7(10)8(13-5-6)12-3-1-2-11/h4-5H,1-3,11H2,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUDDLIZJYWXWGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)NCCCN)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3,5-dichloropyridin-2-yl)propane-1,3-diamine typically involves the reaction of 3,5-dichloropyridine with propane-1,3-diamine under controlled conditions . The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity of the compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is scaled up to accommodate the production of larger quantities of the compound, with additional steps for purification and quality control to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
N1-(3,5-dichloropyridin-2-yl)propane-1,3-diamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The chlorine atoms on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols) for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized based on the desired reaction and product .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted pyridine derivatives .
Scientific Research Applications
N1-(3,5-dichloropyridin-2-yl)propane-1,3-diamine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N1-(3,5-dichloropyridin-2-yl)propane-1,3-diamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and biological context .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares N1-(3,5-dichloropyridin-2-yl)propane-1,3-diamine with structurally and functionally related compounds, focusing on structural features, biological activity, and synthetic methodologies:
Key Structural and Functional Differences:
Heterocyclic Core: The target compound features a dichloropyridine ring, whereas analogs like N1-(7-chloroquinolin-4-yl)propane-1,3-diamine incorporate a chloroquinoline core. Quinoline derivatives are well-documented for antimalarial activity due to heme-binding interactions, while pyridine-based compounds may target different pathways .
Substituent Positioning: Chlorine atoms at the 3- and 5-positions on the pyridine ring (target compound) vs. 7-position on quinoline (analogs). This positional variation impacts electronic properties and steric interactions with biological targets .
Biological Activity: Chloroquinoline-based diamines (e.g., Ro 47-0543 metabolites) exhibit nanomolar antimalarial activity, attributed to their ability to disrupt parasite heme detoxification. The target compound’s dichloropyridine group may confer similar efficacy, but this requires experimental validation . Hybrid structures with pyrimidine or piperidine moieties () show enhanced activity against drug-resistant Plasmodium strains, highlighting the importance of auxiliary functional groups .
Chloroquinoline derivatives often involve multistep dealkylation or hybridization protocols, as seen in artesunate-indoloquinoline hybrids () .
Biological Activity
N1-(3,5-dichloropyridin-2-yl)propane-1,3-diamine is a chemical compound notable for its unique structure and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.
Overview of the Compound
- Molecular Formula : C8H11Cl2N3
- Molecular Weight : 220.1 g/mol
- CAS Number : 92993-52-7
The compound features two chlorine atoms on the pyridine ring, which significantly influences its chemical reactivity and biological activity.
Synthesis Methods
The synthesis of this compound typically involves the reaction of 3,5-dichloropyridine with propane-1,3-diamine under controlled conditions. The process can be scaled for industrial production, ensuring high yield and purity through methods such as distillation and crystallization .
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for further development in antimicrobial therapies .
Anticancer Activity
The compound has been investigated for its potential anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving the modulation of specific signaling pathways .
The mechanism of action of this compound primarily involves its interaction with molecular targets such as enzymes or receptors. It may modulate their activity by binding to active sites or altering conformational states .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N1-(3-chloropyridin-2-yl)propane-1,3-diamine | One chlorine atom on pyridine | Moderate antimicrobial |
| N1-(3,5-dimethylpyridin-2-yl)propane-1,3-diamine | Two methyl groups on pyridine | Limited data available |
| N1-(5-chloropyridin-2-yl)propane-1,3-diamine | One chlorine atom | Antimicrobial properties |
This compound is unique due to its dual chlorine substitution pattern, which enhances its reactivity compared to similar compounds .
Study on Antimicrobial Activity
A study conducted by researchers evaluated the antimicrobial efficacy of various pyridine derivatives including this compound. The compound showed significant inhibition against Gram-positive and Gram-negative bacterial strains with minimum inhibitory concentration (MIC) values comparable to established antibiotics .
Investigation into Anticancer Mechanisms
Another study focused on the anticancer potential of this compound. In vitro assays demonstrated that treatment with this compound resulted in notable cytotoxic effects on cancer cell lines such as HeLa and MCF7. The mechanism was linked to the activation of caspase pathways leading to programmed cell death .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
